molecular formula C8H12ClN3 B1626701 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine CAS No. 65735-58-2

4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine

Cat. No.: B1626701
CAS No.: 65735-58-2
M. Wt: 185.65 g/mol
InChI Key: SLQVWRZBKSLQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine (CAS: 65735-58-2) is a pyrimidine derivative with a chloro substituent at position 4, two methyl groups on the amine at position 2, and additional methyl groups at positions 5 and 4. Its molecular formula is C₈H₁₂ClN₃, with a molecular weight of 185.65 g/mol and a purity of 95% . The compound is used in pharmaceutical and agrochemical research, particularly as a precursor for synthesizing substituted heterocycles. Its structure combines electron-withdrawing (chloro) and electron-donating (methyl) groups, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name

4-chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-5-6(2)10-8(12(3)4)11-7(5)9/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQVWRZBKSLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90496190
Record name 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65735-58-2
Record name 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90496190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine typically involves the reaction of 4-chloro-5,6-dimethyl-2-pyrimidinamine with dimethylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to maximize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality. The final product is typically purified by recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine Cl (C4), N,N-dimethyl (C2), 5,6-dimethyl C₈H₁₂ClN₃ Intermediate for heterocycle synthesis
4-(4-Bromophenyl)-6-(2-chloroquinolin-3-yl)-N-methylpyrimidin-2-amine Br-phenyl (C4), Cl-quinoline (C6), N-methyl (C2) C₂₀H₁₅BrClN₅ Antimicrobial/antifungal research
N-(4-Methoxyphenyl)-7-methyl-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine Methoxyphenyl (C4), thieno-fused ring C₁₉H₂₁N₃OS Anticancer agent development
4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine Pyrazolo-pyrimidine core, phenyl groups (C1, C6) C₁₇H₁₄ClN₅ Kinase inhibition studies
5-Chloro-6-methyl-N-phenethyl-2-pyridin-2-ylpyrimidin-4-amine Pyridinyl (C2), phenethyl (N4), 5-Cl, 6-CH₃ C₁₈H₁₈ClN₅ Methionine aminopeptidase inhibition
6-Chloro-N-cyclopropyl-2-(methylthio)pyrimidin-4-amine Cyclopropylamine (N4), methylthio (C2) C₈H₁₁ClN₄S Nucleophilic substitution reactions

Substituent Effects on Reactivity

  • Chloro vs.
  • Methyl vs. Aryl Groups: The tetramethyl groups in the target compound increase steric hindrance and lipophilicity compared to aryl-substituted analogs (e.g., 4-(4-bromophenyl)-6-(2-chloroquinolin-3-yl)-N-methylpyrimidin-2-amine). This affects solubility and membrane permeability in biological systems .

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility (Polarity) Key Spectral Data (IR/NMR)
Target Compound Not reported Moderate (non-polar) N/A (InChIKey: SLQVWRZBKSLQRW-UHFFFAOYSA-N)
N-(4-Methoxyphenyl)-thienopyrimidin-4-amine 140–142 Low (lipophilic) IR: 3450 cm⁻¹ (NH), 1606 cm⁻¹ (C=C)
4-Chloro-N,1-diphenyl-pyrazolo-pyrimidine Not reported Low (aryl-dominated) ¹H NMR: δ 7–8 ppm (NH broad singlet)

Biological Activity

4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and multiple methyl groups that may influence its interaction with biological targets.

  • Molecular Formula : C9H13ClN4
  • Molecular Weight : 216.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound could act as an inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : It may bind to receptors, altering their activity and affecting physiological responses.

These interactions can lead to diverse biological effects, such as modulation of neurotransmitter systems or inhibition of cancer cell proliferation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial properties against various strains of bacteria.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit tumor growth in specific cancer cell lines.
  • Neuroprotective Effects : Evidence suggests it may protect neuronal cells from oxidative stress and apoptosis.

Case Study 1: Anticancer Activity

A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested on U87 glioblastoma cells and showed an IC50 value indicating effective inhibition of cell proliferation.

Cell LineIC50 (µM)Effect Observed
U87 (Glioblastoma)15Significant reduction in viability
MCF7 (Breast)20Moderate cytotoxicity

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a notable inhibitory effect on Staphylococcus aureus and Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-N,N,5,6-tetramethylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.